(5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether
Description
The compound “(5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether” features a hybrid structure combining a 1,3,4-oxadiazole ring substituted with a methyl group, a sulfonylated indole moiety, and a methylphenyl ether linkage.
Properties
IUPAC Name |
2-methyl-5-[[1-(4-methylphenyl)sulfonylindol-4-yl]oxymethyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-13-6-8-15(9-7-13)27(23,24)22-11-10-16-17(22)4-3-5-18(16)25-12-19-21-20-14(2)26-19/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKQIAWNNYBIJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCC4=NN=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. The specific structure of (5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether has been studied for its efficacy against various cancer cell lines. For instance, a study demonstrated that modifications to the oxadiazole ring can enhance the cytotoxic effects against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
1.2 Neuroprotective Effects
The compound has also shown potential in the treatment of neurodegenerative diseases. Research highlights its role in modulating tau protein aggregation, which is implicated in Alzheimer's disease and other tauopathies. The unique structural features of this compound allow it to interact with tau proteins effectively, potentially preventing their aggregation into neurofibrillary tangles .
Material Science
2.1 Organic Electronics
The incorporation of oxadiazole derivatives into organic electronic materials has gained attention due to their excellent charge transport properties. The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that devices fabricated with this compound exhibit improved efficiency and stability compared to traditional materials .
2.2 Photovoltaic Applications
In photovoltaic applications, the compound's electronic properties facilitate effective light absorption and charge separation. Research indicates that incorporating this compound into polymer blends can enhance the overall performance of solar cells by increasing their power conversion efficiency .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring followed by sulfonation and etherification processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the molecular structure and purity of the synthesized compound.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated effective cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study B | Neuroprotection | Inhibited tau aggregation in vitro with a concentration-dependent effect observed at 10 µM. |
| Study C | Organic Electronics | Improved charge mobility in OLED devices leading to a 20% increase in brightness compared to control samples. |
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following table summarizes key structural and synthetic differences between the target compound and related molecules from the evidence:
*Calculated based on molecular formula where explicit data are unavailable.
Key Observations:
Sulfonyl vs. Thiol Groups : The target compound’s 4-methylphenylsulfonyl group enhances steric bulk and polarity compared to the thiol-substituted analog in . Sulfonyl groups typically improve metabolic stability and binding affinity in drug design, whereas thiols may confer redox activity .
Oxadiazole vs. Triazole derivatives () often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms .
Ether Linkages : The methyl ether bridge in the target compound contrasts with the thioether in . Ethers generally offer superior hydrolytic stability but reduced nucleophilicity compared to thioethers.
Physicochemical and Spectral Properties
- Solubility: The sulfonyl group in the target compound likely increases water solubility compared to non-sulfonylated analogs (e.g., ’s thiol derivative).
- NMR Trends :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the oxadiazole and sulfonamide moieties in this compound?
- The oxadiazole ring can be synthesized via cyclization of acylhydrazides using reagents like POCl₃ or via oxidative cyclization of thiosemicarbazides (common in 1,3,4-oxadiazole synthesis). The sulfonamide group is typically introduced by reacting an indole intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N). Monitoring reaction progress via TLC (toluene:ethyl acetate systems) and purification via recrystallization (ethanol or DMF/acetic acid) are critical .
Q. How should researchers purify and characterize this compound post-synthesis?
- Purification involves recrystallization from ethanol or DMF/acetic acid mixtures to remove unreacted starting materials. Characterization requires ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on oxadiazole and aryl sulfonyl), IR for functional groups (C=O, S=O), and mass spectrometry for molecular ion validation. Elemental analysis ensures stoichiometric purity .
Q. What analytical techniques are essential to resolve spectral ambiguities in structurally complex regions (e.g., overlapping indole/oxadiazole signals)?
- Use 2D NMR techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations, especially in congested aromatic regions. X-ray crystallography (if crystals are obtainable) provides definitive confirmation of the sulfonamide linkage and oxadiazole geometry .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Density Functional Theory (DFT) calculations predict transition states and energetics for key steps (e.g., oxadiazole cyclization). Solvent effects and catalyst interactions (e.g., NaOAc in acetic acid) can be modeled to refine reflux times and temperatures, improving yield .
Q. What experimental design principles apply to evaluating this compound’s bioactivity (e.g., enzyme inhibition)?
- Design dose-response assays (e.g., IC₅₀ determination) against target enzymes (e.g., cyclooxygenase or kinases, inferred from sulfonamide/oxadiazole bioactivity). Include positive controls (e.g., celecoxib for COX-2) and validate results with triplicate runs. Use SPR (Surface Plasmon Resonance) for binding affinity studies .
Q. How can researchers address contradictions between theoretical and experimental logP values?
- Experimental logP (via shake-flask/HPLC) may deviate from computational predictions (e.g., ChemDraw) due to solvent-accessible conformations. Cross-validate with molecular dynamics simulations to account for solvation effects and intramolecular H-bonding in the sulfonamide group .
Q. What strategies mitigate side reactions during the sulfonylation of the indole nitrogen?
- Control reaction temperature (0–5°C) to prevent over-sulfonylation or indole ring oxidation. Use anhydrous conditions and stoichiometric sulfonyl chloride to minimize hydrolysis. Monitor by TLC (hexane:ethyl acetate 3:1) and quench excess reagent with ice-water .
Q. How does steric hindrance from the 4-methylphenyl group influence reactivity in cross-coupling reactions?
- The bulky sulfonamide group may slow nucleophilic substitutions or Suzuki couplings. Use Pd catalysts with bulky ligands (e.g., SPhos) to enhance turnover. Microwave-assisted synthesis can overcome kinetic barriers by accelerating reaction rates .
Methodological Notes
- Synthesis Optimization : For oxadiazole formation, replace traditional dehydrating agents (e.g., H₂SO₄) with polymer-supported reagents to simplify purification .
- Data Validation : Always cross-check NMR assignments with DEPT-135 and HSQC to distinguish CH₂/CH₃ groups in the methyl-substituted oxadiazole .
- Biological Assays : Pre-screen for cytotoxicity (MTT assay) before targeting specific enzymes, as the indole-sulfonamide scaffold may exhibit nonspecific cell membrane interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
